Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
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Overview
Description
Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a phenyl group, a sulfonyl group, a thiophene ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of a phenyl compound using a sulfonyl chloride reagent under basic conditions to form the phenylsulfonyl intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the type of substitution reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl and carbamate groups are often involved in binding interactions with target proteins.
Comparison with Similar Compounds
Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate can be compared with other compounds that have similar functional groups:
Phenyl (2-(phenylsulfonyl)ethyl)carbamate: Lacks the thiophene ring, which may affect its reactivity and applications.
Phenyl (2-(thiophen-2-yl)ethyl)carbamate: Lacks the sulfonyl group, which may influence its chemical properties and biological activity.
Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
phenyl N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-19(24-15-8-3-1-4-9-15)20-14-18(17-12-7-13-25-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRFIWLZHOXKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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